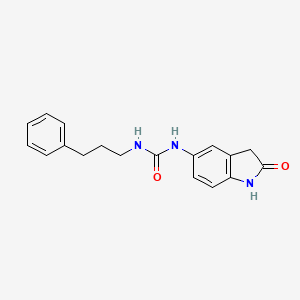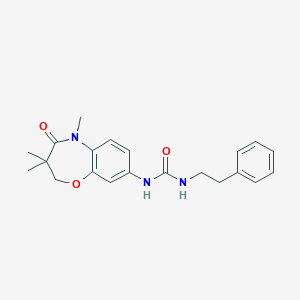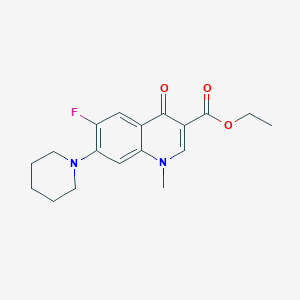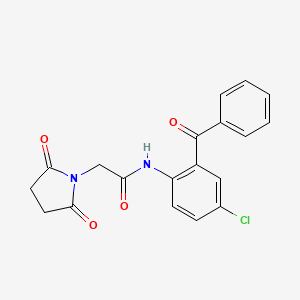![molecular formula C18H19N3O3S B6574855 N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide CAS No. 1207009-16-2](/img/structure/B6574855.png)
N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, also known as 4-acetamidophenyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, is an organic compound used in scientific research and laboratory experiments. It is a type of amide that has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. This compound has been studied extensively in recent years due to its unique properties and potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of N-(N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and modulates their activity. This can lead to changes in the levels of hormones, neurotransmitters, and other molecules in the body, which can then lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-(N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have neuroprotective, cardioprotective, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable when stored properly. Additionally, it is relatively non-toxic and has been found to have a variety of beneficial effects in laboratory studies. However, the compound is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
The potential applications of N-(N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide are still being explored. Some potential future directions include further research into its mechanism of action, its potential therapeutic effects, and its potential use in drug development. Additionally, further research into its toxicity and safety profile is needed to ensure its safe use in humans. Other potential future directions include exploring its potential use as a food additive, as a preservative, and as an industrial catalyst.
Méthodes De Synthèse
The synthesis of N-(N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide involves the reaction of N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenol with 1-(thiophen-2-yl)cyclopropylmethyl bromide. The reaction is carried out in aqueous media in the presence of a base such as sodium hydroxide. The product is then isolated by filtration and purified by recrystallization.
Applications De Recherche Scientifique
N-(N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamidehenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide has been found to have a variety of applications in scientific research. It has been used as a ligand for the synthesis of metal complexes, as a catalyst for organic reactions, and as a reagent for the preparation of polymers. In addition, it has been used as a model compound for the study of the structure-activity relationships of amides.
Propriétés
IUPAC Name |
N'-(4-acetamidophenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-11-18(8-9-18)15-3-2-10-25-15/h2-7,10H,8-9,11H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOHCMCYBCUDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
![1-[(4-fluorophenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea](/img/structure/B6574794.png)

![3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-1-(2-phenylethyl)urea](/img/structure/B6574809.png)



![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)

![2-(naphthalen-1-yl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574852.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6574871.png)
